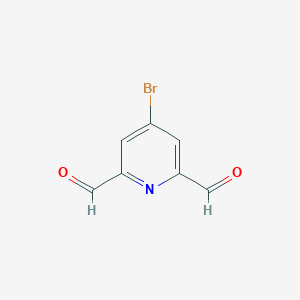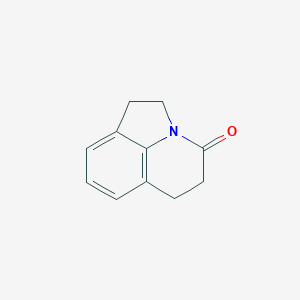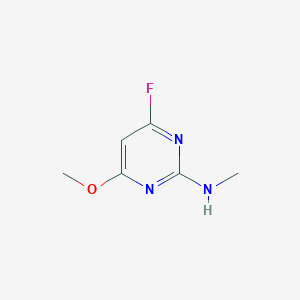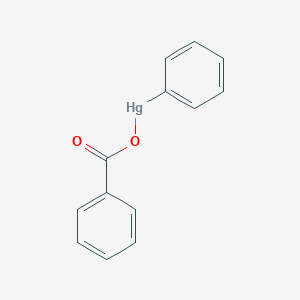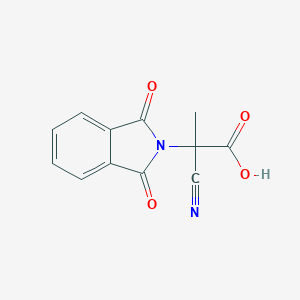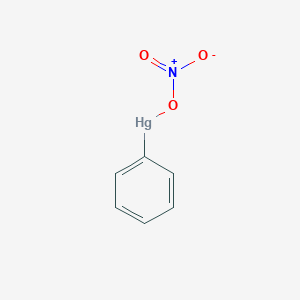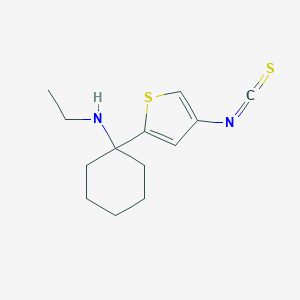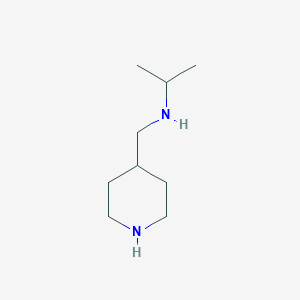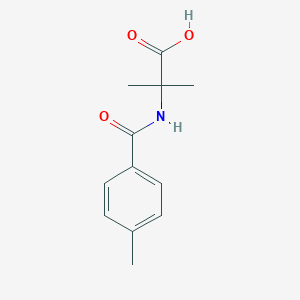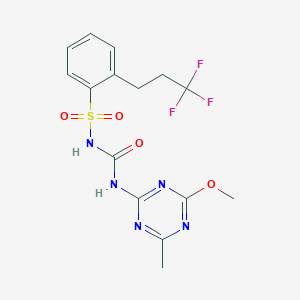
Prosulfuron
Overview
Description
Prosulfuron is a broad-spectrum herbicide primarily used for the control of annual broad-leaved weeds. It is highly soluble in water and many organic solvents, volatile, and mobile, with a high potential for leaching to groundwater. This compound is moderately persistent in soil systems but can be very persistent in aquatic systems. It is moderately toxic to mammals, birds, honeybees, earthworms, and fish, but highly toxic to algae and aquatic plants .
Mechanism of Action
Target of Action
Prosulfuron is a broad-spectrum herbicide . It primarily targets annual broad-leaved weeds such as Buckwheat, Cocklebur, Lambsquarter, Wild mustard, Ragweed, Velvetleaf, Pigweed, Foxtail, and Barnyard grass . These plants are detrimental to the growth of crops like Sorghum, Millet, Winter wheat, Forage and grain maize, and Soybean .
Mode of Action
This compound is absorbed via both the foliage and the plant roots . The compound is translocated within xylem as well as phloem to the site of action . It belongs to the sulfonylurea group of herbicides, which inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .
Biochemical Pathways
The inhibition of the ALS enzyme by this compound affects the biosynthesis of the essential amino acids valine, leucine, and isoleucine . This disruption in the biochemical pathway leads to a deficiency of these amino acids, which are necessary for protein synthesis and plant growth. As a result, the affected plants cannot grow and eventually die .
Pharmacokinetics
This compound is highly soluble in water and many organic solvents . It is volatile, mobile, and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .
Result of Action
The result of this compound’s action is the effective control of a broad spectrum of annual broad-leaved weeds . By inhibiting the ALS enzyme, it disrupts the normal growth and development of these plants, leading to their death . This allows the crops to grow without competition from these weeds, resulting in increased crop yield .
Action Environment
The action of this compound is influenced by environmental factors. Its high solubility in water and volatility make it mobile and prone to leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems . It is moderately toxic to mammals, birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . These environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Prosulfuron is most active when applied post-emergence on fully emerged weeds . Pre-emergence applications control small-seeded weeds in moist conditions with residual activity lasting up to four weeks . This compound is absorbed by the roots and foliage of plants .
Cellular Effects
This compound has been found to have effects on various types of cells. For instance, it has been observed that corn microsomes predominantly formed a single major metabolite that resulted from hydroxylation of the phenyl ring at the C5 position . Sorghum microsomes formed two major metabolites in an approximate 1:1 ratio .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. For instance, corn microsomes predominantly formed a single major metabolite that resulted from hydroxylation of the phenyl ring at the C5 position . Sorghum microsomes formed two major metabolites in an approximate 1:1 ratio .
Temporal Effects in Laboratory Settings
It is known that this compound is generally moderately persistent in soil systems but can be very persistent in aquatic systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, corn microsomes predominantly formed a single major metabolite that resulted from hydroxylation of the phenyl ring at the C5 position . Sorghum microsomes formed two major metabolites in an approximate 1:1 ratio .
Transport and Distribution
This compound is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . This suggests that this compound can be easily transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prosulfuron involves several steps, including the formation of key intermediates and their subsequent reactions. One of the primary synthetic routes involves the Matsuda-Heck reaction, where 2-sulfonato-benzene diazonium betaine is reacted with trifluoropropene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the Matsuda-Heck reaction. This process is optimized for high yield and purity, ensuring the herbicide’s effectiveness and safety for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Prosulfuron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly uses reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Prosulfuron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide synthesis and degradation.
Biology: Investigated for its effects on various plant species and its potential use in weed management.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the agricultural sector for the control of broad-leaved weeds in crops such as maize, sorghum, and soybeans
Comparison with Similar Compounds
- Nicosulfuron
- Rimsulfuron
- Thifensulfuron-methyl
Comparison: Prosulfuron is unique among these compounds due to its high solubility in water and organic solvents, as well as its broad-spectrum activity against a wide range of weed species. Additionally, this compound has a higher potential for leaching to groundwater compared to some of its counterparts, making its environmental impact a critical consideration .
Properties
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNNEGNEKBSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034868 | |
| Record name | Prosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
100.00 °C (212.00 °F) - closed cup | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180 | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.45 g/cu cm at 20 °C | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104) | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
94125-34-5 | |
| Record name | Prosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94125-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7LE47J14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C (decomp.) | |
| Record name | Prosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does prosulfuron exert its herbicidal effect?
A1: this compound acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development.
Q2: What are the downstream effects of ALS inhibition by this compound?
A2: Blocking ALS leads to a depletion of BCAAs within the plant []. This deficiency disrupts protein synthesis, inhibits cell division, and ultimately halts plant growth, leading to weed death.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C14H17F3N4O5S and a molecular weight of 406.38 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, various spectroscopic techniques have been employed to characterize this compound. This includes mass spectrometry (MS), proton nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis (CE) [, , ]. These techniques provide valuable information about the structure, purity, and degradation products of the herbicide.
Q5: How does the stability of this compound vary with pH?
A5: this compound exhibits pH-dependent stability. It degrades faster under acidic conditions, with hydrolysis of the sulfonylurea bridge being the primary transformation pathway []. This degradation is particularly pronounced in soils with lower pH values []. Conversely, this compound shows greater stability in neutral and alkaline environments.
Q6: Does this compound participate in any catalytic reactions?
A6: this compound itself is not known to exhibit catalytic properties. Its mode of action primarily involves binding and inhibiting the ALS enzyme.
Q7: Have computational methods been used to study this compound?
A8: While computational studies specifically focused on this compound are limited in the provided literature, related research highlights the application of computational techniques like quantitative structure-activity relationship (QSAR) models to investigate the environmental fate of organic acids in variable-charge soils []. These models can potentially be extended to predict this compound behavior in similar environments.
Q8: How does the structure of this compound contribute to its herbicidal activity?
A9: Specific structural features of this compound are crucial for its interaction with the ALS enzyme. The sulfonylurea bridge, the triazine ring, and the trifluoropropyl group are key elements that contribute to its binding affinity and inhibitory potency [].
Q9: What are some formulation strategies employed to enhance this compound's efficacy?
A10: this compound is often formulated with adjuvants to improve its performance. For instance, the addition of crop oil concentrates (COC) can enhance its uptake and translocation within target weeds, leading to increased efficacy [].
Q10: Are there any specific regulations regarding the use of this compound?
A11: Yes, the use of this compound is subject to stringent regulations due to its potential environmental impact. For example, following a renewal of approval, the use of this compound was restricted to one application every three years to mitigate potential risks [].
Q11: How is this compound metabolized in plants?
A12: this compound metabolism varies among plant species. In corn, the primary metabolic pathway involves hydroxylation of the phenyl ring, while sorghum exhibits both hydroxylation and demethylation of the triazine ring []. These metabolic transformations can influence the herbicide's efficacy and persistence in different plant species.
Q12: What factors influence the absorption and translocation of this compound?
A13: Factors like plant species, growth stage, and environmental conditions can affect this compound absorption and translocation. Research indicates that absorption can vary significantly among weed species. For example, common cocklebur exhibited significantly lower absorption compared to common lambsquarters and sicklepod []. This differential uptake can contribute to varying susceptibility among weed species.
Q13: Are there studies evaluating the efficacy of this compound in controlling specific weed species?
A14: Yes, numerous field trials have been conducted to assess the effectiveness of this compound against a range of weeds. Studies have shown varying levels of control depending on the weed species, application rate, and timing [, , , , ]. For instance, this compound effectively controlled wild carrot in corn when applied postemergence at a specific rate, while its efficacy was limited in soybean []. These findings highlight the importance of optimizing application strategies for specific weed targets.
Q14: Has resistance to this compound been reported in any weed species?
A15: Yes, resistance to this compound, often coupled with cross-resistance to other ALS-inhibiting herbicides, has been documented in several weed species, including giant ragweed, common sunflower, and shattercane []. This resistance poses a significant challenge for weed management, and understanding its mechanisms is crucial for developing effective control strategies.
Q15: How does this compound degrade in the environment?
A17: this compound degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. Hydrolysis, photodegradation, and microbial degradation are key processes involved in its breakdown [, , , ]. Understanding these degradation pathways is crucial for assessing the herbicide's persistence and potential environmental risks.
Q16: What are the potential environmental impacts of this compound use?
A18: As a potent herbicide, this compound can impact non-target organisms and potentially contaminate water resources. Research has focused on assessing its presence in subsurface drain water, highlighting the need for responsible use and management practices to minimize its environmental footprint [].
Q17: What is the solubility of this compound in different solvents?
A17: The solubility of this compound varies depending on the solvent and plays a crucial role in its formulation and application. While specific solubility data is not provided in the provided abstracts, research emphasizes the importance of understanding its dissolution behavior to optimize its efficacy and minimize potential environmental risks.
Q18: What analytical methods are commonly employed to detect and quantify this compound?
A20: Various analytical techniques are used to analyze this compound, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or tandem mass spectrometry (MS/MS) [, ]. These methods offer sensitivity and selectivity in quantifying this compound residues in different matrices like soil, water, and plant tissues.
Q19: What are some challenges associated with analyzing this compound residues?
A19: Analyzing this compound residues can be challenging due to its relatively low application rates and potential degradation in various matrices. Therefore, sensitive and selective analytical methods are crucial for accurate quantification and monitoring of its residues in environmental and biological samples.
Q20: How are analytical methods for this compound validated?
A22: Analytical methods undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and robustness. This ensures the reliability and reproducibility of the results obtained during analysis [, ].
Q21: Are there alternative herbicides to this compound for weed control in cereal crops?
A23: Yes, several other herbicides, including those from different chemical classes, are available for weed control in cereal crops. Examples include glyphosate, bromoxynil, dicamba, and other ALS inhibitors [, , , , ]. The choice of herbicide depends on factors like the target weed spectrum, crop selectivity, cost, and environmental considerations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


